5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

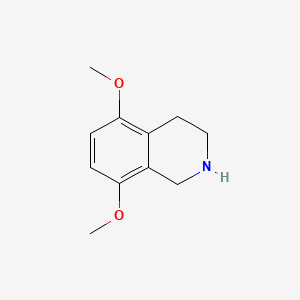

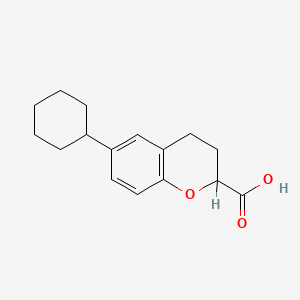

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Research has identified that certain tetrahydroisoquinoline derivatives exhibit significant analgesic and anti-inflammatory effects. A study by Rakhmanova et al. (2022) on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed pronounced anti-inflammatory and analgesic activities, making it a potential candidate for medical use as a non-narcotic analgesic (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Evaluation

In another study, Azamatov et al. (2023) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which exhibited high local anesthetic activity. The compounds were also evaluated for acute toxicity, showing variable levels of safety and effectiveness as local anesthetics (Azamatov et al., 2023).

Enantioselective Synthesis for Alkaloid Preparation

Blank and Opatz (2011) described the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from deprotonated α-aminonitrile, including compounds related to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This synthesis is significant for preparing various alkaloids (Blank & Opatz, 2011).

Inotropic Effects in Cardiomyocytes

A study by Khushmatov et al. (2020) investigated the inotropic effects of several isoquinoline alkaloids, including compounds related to 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. These compounds influenced cardiomyocyte Na+ and Ca2+ channels, affecting the [Ca2+]i concentration and demonstrating both negative and positive inotropic effects (Khushmatov et al., 2020).

Psychopharmacological Activity

Sanoev (2022) explored the psychopharmacological activity of 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, finding sedative-anxiolytic properties at specific doses. This highlights its potential application in psychopharmacology (Sanoev, 2022).

Mechanism of Action

Target of Action

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq based compounds are known to interact with their targets to exert diverse biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions. Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in neuronal communication . It can modulate the activity of ion channels and receptors, thereby affecting neurotransmitter release and uptake. Furthermore, this compound has been shown to impact gene expression, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects on cellular metabolism and signaling pathways highlight the potential therapeutic applications of this compound in treating neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . By inhibiting this enzyme, this compound increases the levels of neurotransmitters, enhancing their signaling effects. Additionally, this compound can bind to and modulate the activity of receptors such as the dopamine and serotonin receptors . These interactions can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation . Over time, the effects of this compound on cellular function can vary, with some studies showing sustained effects on neurotransmitter levels and receptor activity . Long-term exposure to this compound has also been associated with changes in gene expression and cellular metabolism, indicating potential long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression and anxiety . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the brain and other tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular function.

Properties

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBJOKZCLYMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNCC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226941 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76019-13-1 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076019131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline interact with alpha2-adrenoceptors?

A1: Research indicates that this compound acts as an antagonist of alpha2-adrenoceptors. [] This interaction was demonstrated through its ability to inhibit the binding of [3H]clonidine, a known alpha2-adrenoceptor agonist, to rat cerebral cortical membrane homogenates. Further confirmation was obtained through studies on the isolated guinea pig atrium, which also identified the compound as an alpha2-adrenoceptor antagonist. []

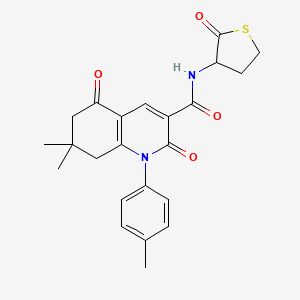

Q2: What is the role of this compound in the synthesis of antitumor agents?

A2: this compound serves as a key intermediate in the total chemical synthesis of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin. [] This synthesis begins with the conversion of 2,5-dimethoxybenzaldehyde to 4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline through a series of reactions including Pomeranz-Fritsch condensation, borohydride reduction, and acid-catalyzed cyclization. [] This synthesized compound then undergoes further modifications, ultimately leading to the creation of the 9-aza analogue.

Q3: Are there any known structure-activity relationships for this compound and its derivatives regarding alpha2-adrenoceptor activity?

A3: While the provided research [] highlights the alpha2-adrenoceptor antagonist activity of this compound, it also offers insights into a preliminary structure-activity relationship. The study included SK&F 29661 (1,2,3,4-tetrahydroisoquinoline 7-sulfonamide), a structurally similar compound lacking the dimethoxy substitution at positions 5 and 8, which did not exhibit alpha2-adrenoceptor blocking activity. This observation suggests that the presence and position of the dimethoxy groups in this compound are crucial for its interaction with alpha2-adrenoceptors. Further research exploring modifications to these substituents would be needed to establish a more comprehensive structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)

![Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate](/img/structure/B1226148.png)

![2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-3-imidazo[1,2-a]pyridinyl)acetamide](/img/structure/B1226157.png)

![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)

![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)

![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)

![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)